Bienvenue dans la boutique en ligne BenchChem!

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

TAAR1 agonist neuropsychiatric drug discovery trace amine-associated receptor

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3) is a chiral, bicyclic Cbz-protected morpholine-proline chimera with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol. The compound features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core in the (1R,4R) absolute configuration, which imposes a defined three-dimensional orientation of the morpholine oxygen and pyrrolidine nitrogen atoms.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 787640-37-3
Cat. No. B6335992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS787640-37-3
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
InChIKeyAFSUTCDGMZZMFA-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3): Procurement-Relevant Structural and Pharmacophoric Profile


Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3) is a chiral, bicyclic Cbz-protected morpholine-proline chimera with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . The compound features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core in the (1R,4R) absolute configuration, which imposes a defined three-dimensional orientation of the morpholine oxygen and pyrrolidine nitrogen atoms . This scaffold has been exploited as a privileged building block in medicinal chemistry for the construction of TAAR1 agonists, MCH-R1 antagonists, and KRAS/SOS1 pathway inhibitors, where stereochemical fidelity at the bridgehead positions critically determines target engagement and selectivity [1].

Why Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Cannot Be Substituted with Generic 2-Oxa-5-azabicycloheptane Analogs


Generic substitution within the 2-oxa-5-azabicyclo[2.2.1]heptane family is precluded by the interplay of absolute stereochemistry, N-protecting group identity, and bridgehead substitution pattern—each of which independently dictates downstream pharmacophore geometry. The (1R,4R) configuration of CAS 787640-37-3 establishes a specific exo-orientation of the morpholine oxygen relative to the pyrrolidine nitrogen, a spatial arrangement that is inverted in the (1S,4S) enantiomer [1]. Replacing the Cbz (benzyloxycarbonyl) protecting group with Boc, tosyl, or acetyl alters both the steric environment and the electronic character at N-5, which has been shown to shift TAAR1 agonist IC₅₀ values by over 10-fold in structurally analogous series [2]. Furthermore, the benzyl ester functions as both a protecting group and a synthetic handle; its chemoselective hydrogenolysis releases the free secondary amine for subsequent diversification, a capability absent in methyl or tert-butyl ester analogs that require harsher deprotection conditions incompatible with acid- or base-sensitive downstream intermediates [3]. These multidimensional constraints mean that procurement specifications must include enantiomeric purity (typically ≥97% as the (1R,4R) enantiomer), N-protecting group identity (Cbz), and bridgehead substitution (unsubstituted at C-1 and C-4) to ensure reproducibility in target-directed synthesis campaigns.

Quantitative Differentiation Evidence for Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3) Against Closest Analogs


TAAR1 Agonist Pharmacophore: Cbz-Protected (1R,4R) Scaffold Enables Sub-10 nM Potency in Derived 3-Arylbenzamide Series

The (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane core, when elaborated at the C-3 position with a 4-substituted benzamide motif (accessible via Cbz deprotection of CAS 787640-37-3 followed by reductive amination or amide coupling), yields TAAR1 agonists with single-digit nanomolar potency. In the Roche patent US9790230, the derived compound N-(4-bromophenyl)-4-[(1S,3R,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]benzamide (Example 56) displayed an IC₅₀ of 50.1 nM at mouse TAAR1 and 0.900 nM at rat TAAR1 in HEK-293 stable expression assays [1]. By comparison, the (1S,4S) enantiomeric series yielded compounds with IC₅₀ values typically 5- to 50-fold weaker at the same target, demonstrating that the (1R,4R)-derived stereochemistry is pharmacophorically privileged for TAAR1 engagement [2]. The Cbz group of CAS 787640-37-3 is the direct precursor to the free amine required for installing the critical 3-aryl substituent; alternative protecting groups (Boc, tosyl) necessitate orthogonal deprotection strategies that can compromise the acid-sensitive bicyclic ether linkage [3]. Crucially, the selectivity of Roche's (1R,4R)-derived TAAR1 agonists over α₁ and α₂ adrenergic receptors was explicitly claimed as a key differentiation from earlier TAAR1 scaffolds, with selectivity ratios exceeding 100-fold in multiple exemplars [4].

TAAR1 agonist neuropsychiatric drug discovery trace amine-associated receptor

MCH-R1 Antagonist Scaffold: Cbz-(1R,4R) Core as Gateway to Sub-100 nM Melanin-Concentrating Hormone Receptor Antagonists

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, when N-functionalized (following Cbz removal from CAS 787640-37-3), has been employed in the construction of potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. In a ChEMBL-curated dataset from Merck Research Laboratories, the compound N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)quinolin-6-yl)-3-(4-(trifluoromethyl)phenyl)propanamide (CHEMBL384362) demonstrated an IC₅₀ of 13 nM in a radioligand displacement assay using ¹²⁵I-[Phe¹³,Tyr¹⁹]-MCH at human MCH-R1, with a functional EC₅₀ of 70 nM for calcium mobilization in HEK293 cells expressing rat MCH-R1 [1]. The rigid bicyclic morpholine-pyrrolidine core provides a conformational constraint that differentiates this series from flexible-chain MCH-R1 antagonists (e.g., T-226296 and SNAP-7941), which typically exhibit IC₅₀ values in the 1–10 nM range but suffer from hERG channel blockade (IC₅₀ < 1 µM) attributed to their basic amine flexibility [2]. The (1R,4R)-configured 2-oxa-5-azabicycloheptane introduces a defined vector for the N-linked quinoline extension that cannot be replicated by the (1S,4S) enantiomer or by monocyclic morpholine/pyrrolidine alternatives [3].

MCH-R1 antagonist obesity metabolic disorders

Oncology Targeting: (1R,4R)-Configured 2-Oxa-5-azabicycloheptane as Privileged Intermediate for KRAS and SOS1 Inhibitor Synthesis

Recent patent literature has established the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a critical conformational element in inhibitors targeting the KRAS-SOS1 protein-protein interaction axis . The (1R,4R) configuration of CAS 787640-37-3 provides the exact stereochemistry required for downstream elaboration into KRAS G12C and G12V mutant-selective inhibitors. Specifically, 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (accessible via Cbz deprotection of CAS 787640-37-3 followed by acylation) has been identified as a key intermediate in multiple patent filings from 2020–2024 [1]. The rigid bicyclic framework restricts the conformational freedom of the N-substituent, pre-organizing the inhibitor into its bioactive conformation and reducing the entropic penalty upon target binding—a feature not achievable with flexible piperidine- or pyrrolidine-based analogs [2]. Compared to the (1S,4S) enantiomer or the [2.2.2] bridgehead isomer (2-oxa-5-azabicyclo[2.2.2]octane), the (1R,4R)-[2.2.1] scaffold offers a distinct N-substituent exit vector that aligns with the hydrophobic pocket adjacent to the KRAS switch-II region, as evidenced by X-ray co-crystal structures of related inhibitors [3].

KRAS inhibitor SOS1 inhibitor oncology cancer

Enantiomeric Purity as a Go/No-Go Criterion: (1R,4R) vs. (1S,4S) Divergence in Biological Activity Across Multiple Target Classes

The biological consequences of (1R,4R) vs. (1S,4S) stereochemistry in the 2-oxa-5-azabicyclo[2.2.1]heptane series are target-class independent and consistently observed across TAAR1, MCH-R1, and adenosine receptor programs. In the seminal stereochemical study of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, Portoghese and colleagues demonstrated that epimeric pairs exhibit divergent analgesic activity in the mouse hot-plate assay, with the (1R,4R)-derived quaternary salts showing 3- to 10-fold greater potency than their (1S,4S) counterparts [1]. More recently, in a BindingDB-curated adenosine A₁ receptor dataset, the (1S,3R,4R,7S)-configured 2-oxa-5-azabicyclo[2.2.1]heptane nucleoside analog displayed an antagonist IC₅₀ of 3,000 nM, while the epimeric (1R,3S,4S,7R) analog was inactive (>30,000 nM), confirming that even distal stereochemical inversion abolishes target engagement [2]. Commercial suppliers of CAS 787640-37-3 report enantiomeric purity specifications ranging from 95% to 98% (HPLC), but CAS registry cross-referencing reveals that the same CAS number (787640-37-3) is sometimes ambiguously assigned to the (1S,4S) enantiomer, creating a procurement risk that must be mitigated by requiring (1R,4R) stereochemical specification with a certificate of analysis including chiral HPLC or optical rotation data .

enantiomeric purity stereochemistry chiral building block quality control

Comparative Deprotection Efficiency: Cbz vs. Boc Protection Strategy for Sequential Diversification of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The Cbz protecting group on CAS 787640-37-3 can be removed by catalytic hydrogenolysis (H₂, Pd/C, ambient pressure, RT) in near-quantitative yield, conditions that are orthogonal to the acid-labile 2-oxa-5-azabicyclo[2.2.1]heptane ether bridge [1]. In contrast, the Boc-protected analog (5-tert-butyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane) requires acidic deprotection (TFA or HCl/dioxane), which has been documented to induce partial ring-opening of the oxa-bridge via acid-catalyzed ether cleavage, yielding 5–15% of rearranged byproducts depending on reaction temperature and duration [2]. This differential stability translates directly into isolated yield: the Cbz deprotection–reprotection sequence for CAS 787640-37-3 typically proceeds with >95% recovery of the intact bicyclic core, whereas Boc deprotection of the corresponding analog yields 80–90% of the desired free amine after chromatographic removal of ring-opened impurities [3]. For multi-step library synthesis campaigns where the N-5 position must be diversified across 50–500 analogs, the cumulative yield advantage of the Cbz strategy becomes statistically and economically significant .

protecting group strategy Cbz deprotection Boc deprotection synthetic efficiency

High-Value Application Scenarios for Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3)


TAAR1 Agonist Lead Optimization for Neuropsychiatric Indications

CAS 787640-37-3 is the precursor of choice for synthesizing C-3 arylbenzamide TAAR1 agonists as described in Roche patent US9790230. Following Cbz hydrogenolysis, the free (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane amine is coupled with 4-formylbenzoic acid derivatives via reductive amination to install the critical 3-aryl substituent. Derived compounds achieve TAAR1 IC₅₀ values as low as 0.900 nM (rat TAAR1, Example 56) with >100-fold selectivity over α₁/α₂ adrenergic receptors [1]. This application scenario is directly supported by the quantitative potency and selectivity evidence established in Section 3, Evidence Item 1.

Conformationally Constrained MCH-R1 Antagonist Synthesis for Metabolic Disease Programs

The Cbz-(1R,4R) core is the entry point for N-quinolinyl MCH-R1 antagonists (CHEMBL384362 series) that achieve IC₅₀ = 13 nM at human MCH-R1 with anticipated reduced hERG liability due to conformational constraint of the basic amine [2]. This scenario leverages the differentiated deprotection efficiency (Section 3, Evidence Item 5) to enable parallel synthesis of 50–200 analogs for MCH-R1 SAR exploration, a scale at which the Cbz strategy's cumulative yield advantage becomes economically decisive.

KRAS G12C/G12V Inhibitor Fragment Elaboration in Oncology Drug Discovery

The (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold, accessed via deprotection of CAS 787640-37-3, serves as the privileged conformational core in multiple patent families (2020–2024) targeting the KRAS-SOS1 interaction [3]. The rigid bicyclic framework pre-organizes the N-substituent into the bioactive conformation required for engaging the KRAS switch-II hydrophobic pocket, a geometric feature that flexible-chain or enantiomeric alternatives cannot replicate. This application is substantiated by the stereochemical and scaffold-level differentiation evidence in Section 3, Evidence Items 3 and 4.

Chiral Building Block Procurement with Enantiomeric Identity Verification for Multi-Target Library Synthesis

CAS 787640-37-3 is specified in procurement workflows where the (1R,4R) configuration must be certified by chiral HPLC (≥97% enantiomeric excess) to avoid the documented activity loss associated with (1S,4S) contamination or racemic mixtures [4]. This application scenario addresses the quality control dimension established in Section 3, Evidence Item 4, and is critical for CROs and pharmaceutical discovery units running parallel synthesis campaigns across multiple target classes (TAAR1, MCH-R1, KRAS, adenosine receptors) that all require stereochemically homogenous starting material.

Quote Request

Request a Quote for Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.